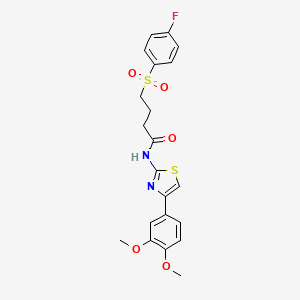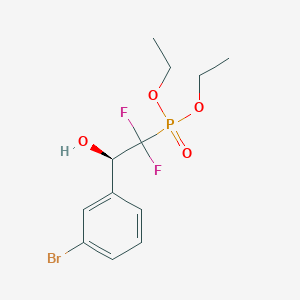
Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate is an organophosphorus compound with the molecular formula C12H15BrF2O4P
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde, diethyl phosphite, and difluoromethylating agents.
Reaction Conditions: The key steps involve the formation of the difluoromethylated intermediate, followed by the introduction of the phosphonate group. This can be achieved through a series of reactions including
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up: Adjusting reaction conditions such as temperature, pressure, and solvent choice to accommodate larger batch sizes.
Purification: Employing techniques like distillation, crystallization, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reducing agents like LiAlH4 or NaBH4.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution: Formation of substituted derivatives such as azides or thiols.
Oxidation: Conversion to ketones.
Reduction: Formation of alkanes.
Hydrolysis: Production of phosphonic acids.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting enzymes or receptors involving phosphorus-containing groups.
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Wirkmechanismus
The mechanism by which Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate exerts its effects involves:
Molecular Targets: The compound can interact with enzymes or receptors that recognize phosphorus-containing groups.
Pathways Involved: It may inhibit or activate specific biochemical pathways by binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl (2-bromoethyl)phosphonate
- Diethyl (2-fluoroethyl)phosphonate
Uniqueness
Diethyl (2-(3-bromophenyl)-1,1-difluoro-2-hydroxyethyl)phosphonate is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and potential for diverse applications compared to its analogs. The combination of these functional groups allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
(1R)-1-(3-bromophenyl)-2-diethoxyphosphoryl-2,2-difluoroethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrF2O4P/c1-3-18-20(17,19-4-2)12(14,15)11(16)9-6-5-7-10(13)8-9/h5-8,11,16H,3-4H2,1-2H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXOIPPWRYBLNN-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC(=CC=C1)Br)O)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C([C@@H](C1=CC(=CC=C1)Br)O)(F)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrF2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
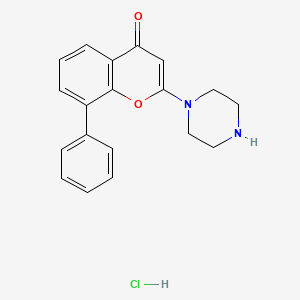
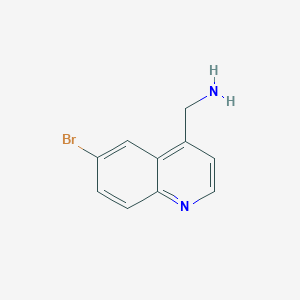
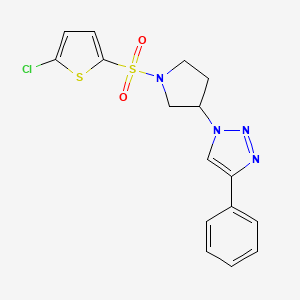
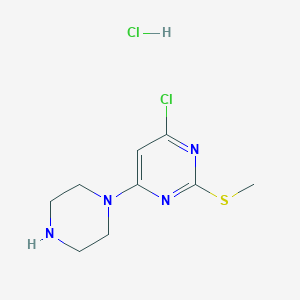
![2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2476973.png)
![6-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B2476974.png)
![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2476978.png)
![rac-(5R,7S)-5-(1-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylicacid,cis](/img/structure/B2476979.png)
![2-[(4-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2476982.png)

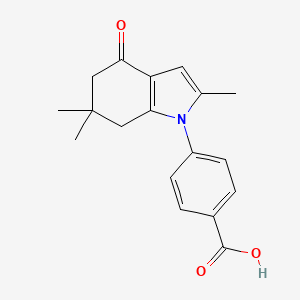
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2476985.png)
![1-benzyl-4-[(2-{[(4-fluorophenyl)methyl]sulfanyl}-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2476986.png)
